molecular formula C11H14BrNO3 B15315288 4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid

4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid

Cat. No.: B15315288
M. Wt: 288.14 g/mol
InChI Key: JDCQGHBOSWWUQY-UHFFFAOYSA-N
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Description

4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid: is an organic compound with the molecular formula C11H14BrNO3 It features a butanoic acid backbone substituted with an amino group and a 5-bromo-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine in the presence of a catalyst to yield 5-bromo-2-methoxyphenol.

    Amination: The brominated compound is then subjected to amination, introducing the amino group at the para position relative to the methoxy group.

    Butanoic Acid Formation: The final step involves the formation of the butanoic acid backbone through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Hydrogenated compounds.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-4-(2-methoxyphenyl)butanoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    4-Amino-4-(5-chloro-2-methoxyphenyl)butanoic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

Uniqueness

The presence of the bromine atom in 4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid imparts unique reactivity, particularly in substitution reactions. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

4-amino-4-(5-bromo-2-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H14BrNO3/c1-16-10-4-2-7(12)6-8(10)9(13)3-5-11(14)15/h2,4,6,9H,3,5,13H2,1H3,(H,14,15)

InChI Key

JDCQGHBOSWWUQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(CCC(=O)O)N

Origin of Product

United States

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